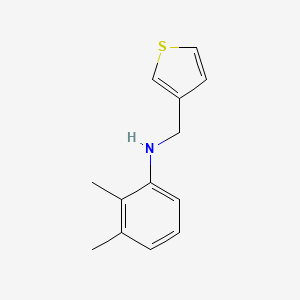

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

Description

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H15NS/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-7,9,14H,8H2,1-2H3 |

InChI Key |

GLPDYNBOKNETKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CSC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nitrating agents, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Electronic Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | C-N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|---|

| 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline | 221.32 | Thiophen-3-ylmethyl, 2,3-dimethyl | 1.47 (single bond) | Not reported |

| 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | 203.21 | Trifluoroethyl | 1.45 | - |

| 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline | 299.37 | Trimethoxybenzylidene | 1.264 (double bond) | 61.32 |

| N-[(E)-(3-Nitrophenyl)methylidene]aniline | 226.24 | 3-Nitrobenzylidene | 1.27 | 55.0 (estimated) |

Table 2: Substituent Effects on Reactivity

| Compound | Electronic Effect of Substituent | Steric Effect |

|---|---|---|

| This compound | Moderate electron donation (thiophene) | High (2,3-dimethyl) |

| 2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline | Electron-withdrawing (Br) | Moderate |

| 3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline | Strong electron withdrawal | High |

Biological Activity

2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1S1 |

| Molecular Weight | 215.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=C(S1)C=C(C=C2)C=CC2)N(C)C |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with thiophen-3-carboxaldehyde under acidic conditions. The process can be optimized using various catalysts to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 16 µg/mL.

- Escherichia coli : MIC of 32 µg/mL.

- Pseudomonas aeruginosa : MIC of 8 µg/mL.

These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The inhibition was observed at concentrations as low as 10 µM, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound was evaluated using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound exhibited:

- MCF-7 : IC50 of 25 µM

- A549 : IC50 of 30 µM

- HeLa : IC50 of 20 µM

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways that regulate immune responses and tumor growth.

Case Studies

- Antimicrobial Efficacy Study : A comparative study found that the compound outperformed standard antibiotics in inhibiting growth in multi-drug resistant strains of bacteria.

- Inflammatory Disease Model : In vivo studies using animal models demonstrated a reduction in inflammation markers when treated with the compound, supporting its potential use in treating chronic inflammatory conditions.

Q & A

Q. What are the established methods for synthesizing 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 2,3-dimethylaniline and a thiophene-derived alkylating agent (e.g., 3-(bromomethyl)thiophene). A common approach is refluxing equimolar quantities of reactants in methanol or ethanol for 1–2 hours . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sluggish reactions.

- Catalysts : Base catalysts like K₂CO₃ or NaH can accelerate alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields pure product.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- N–H stretching (if present) at ~3400 cm⁻¹.

- C–N and C–S stretches at 1250–1350 cm⁻¹ and 600–700 cm⁻¹, respectively.

- Mass Spectrometry : A molecular ion peak [M⁺] at m/z 231 confirms the molecular formula C₁₃H₁₅NS.

Advanced Structural and Electronic Analysis

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Key steps:

- Data collection : Use a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Structure solution : SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters .

- Visualization : ORTEP-3 for thermal ellipsoid plots and PLATON for symmetry validation .

Example: A related Schiff base (C₁₃H₁₄N₂) showed a monoclinic P2₁/c space group with unit cell parameters a = 12.8684 Å, b = 7.1649 Å, c = 12.9517 Å, and β = 107.6° .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity and charge-transfer interactions.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

- Non-covalent interactions : AIM analysis validates hydrogen bonds (N–H⋯N) or π–π stacking observed in crystallography .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Scenario : Discrepancies in bond lengths (e.g., C–N in NMR vs. X-ray).

- Resolution :

Safety and Handling in Academic Research

Q. What safety protocols are essential during synthesis and handling?

- Hazard mitigation :

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and crystallographic results?

- Controlled conditions : Document solvent purity, temperature (±1°C), and reaction time.

- Crystallization : Standardize slow evaporation rates (e.g., 0.5 mL/day in ethanol) .

- Data reporting : Include CIF files for crystallography (deposited in Cambridge Structural Database) .

Advanced Functionalization and Applications

Q. What strategies enable selective functionalization of the thiophene or aniline moieties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.